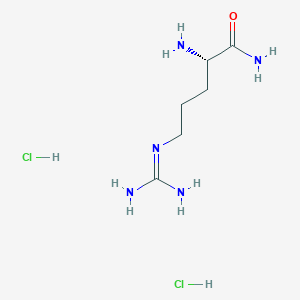

(S)-2-Amino-5-guanidinopentanamide dihydrochloride

Description

(S)-2-Amino-5-guanidinopentanamide dihydrochloride is a chiral organic compound characterized by a pentanamide backbone with an amino group at the second carbon and a guanidino group at the fifth position. Its molecular formula is C₆H₁₄N₆O·2HCl, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions . This compound is structurally related to L-arginine derivatives, as the guanidino group mirrors that of arginine, a semi-essential amino acid. The (S)-configuration indicates its stereochemical similarity to natural L-amino acids, distinguishing it from the (R)-enantiomer (e.g., D-arginine amide dihydrochloride) .

Properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N5O.2ClH/c7-4(5(8)12)2-1-3-11-6(9)10;;/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11);2*1H/t4-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMQLFYWIDCFLC-FHNDMYTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N)N)CN=C(N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555514 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14975-30-5 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-5-guanidinopentanamide Bishydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-NH2.2HCl typically involves the reaction of L-arginine with ammonia in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization to obtain a high-purity product .

Industrial Production Methods: In industrial settings, the production of H-Arg-NH2.2HCl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: H-Arg-NH2.2HCl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: It can be reduced to form simpler compounds or intermediates.

Substitution: H-Arg-NH2.2HCl can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different arginine derivatives, while reduction can produce simpler amines .

Scientific Research Applications

Pharmacological Applications

1.1 Neuroprotective Effects

Research indicates that (S)-2-Amino-5-guanidinopentanamide dihydrochloride exhibits neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. The compound has been shown to lower levels of branched-chain amino acids (BCAAs), which are implicated in the pathogenesis of these diseases. In experimental models, administration of this compound resulted in improved cognitive functions and reduced neuroinflammation .

1.2 Antitumor Activity

In vivo studies have demonstrated significant antitumor effects of (S)-2-Amino-5-guanidinopentanamide dihydrochloride, particularly against various cancer cell lines. For instance, xenograft models revealed tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg. The compound induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can act as an inhibitor of arginase, an enzyme that regulates nitric oxide synthesis and is critical in various physiological processes. By modulating arginase activity, (S)-2-Amino-5-guanidinopentanamide dihydrochloride may influence vascular function and immune responses .

2.2 Transporter Targeting

Recent research has explored the use of (S)-2-Amino-5-guanidinopentanamide dihydrochloride as a probe for targeting amino acid transporters in pathogens such as Leishmania. The compound's design allows it to exploit amino acid transport mechanisms, potentially delivering cytotoxic agents selectively to the pathogen while minimizing effects on human cells .

Table 1: Summary of Biological Activities

Table 2: Case Studies Overview

Mechanism of Action

The mechanism of action of H-Arg-NH2.2HCl involves its interaction with specific molecular targets and pathways. As a derivative of arginine, it can participate in various biochemical processes, including the synthesis of nitric oxide, a key signaling molecule in the body. The compound can also interact with enzymes and receptors, modulating their activity and influencing cellular functions .

Comparison with Similar Compounds

Key Findings and Implications

Structural Uniqueness: The guanidino group in (S)-2-Amino-5-guanidinopentanamide dihydrochloride enables specific biomolecular interactions absent in simpler amines like cadaverine .

Safety Gaps : Unlike well-characterized pharmaceuticals (e.g., trientine), the toxicological profile of the target compound requires further investigation .

Stereochemical Specificity: The (S)-enantiomer’s biological relevance highlights its superiority over the (R)-form in mimicking natural amino acid pathways .

Biological Activity

(S)-2-Amino-5-guanidinopentanamide dihydrochloride, also known as arginine analogue, has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This compound is particularly noted for its role in modulating nitric oxide synthesis and its implications in various diseases. Below is a detailed exploration of its biological activity, including relevant research findings, case studies, and a summary of its effects.

- Chemical Formula : C6H17Cl2N5O

- Molecular Weight : 224.14 g/mol

- CAS Number : 14975-30-5

(S)-2-Amino-5-guanidinopentanamide dihydrochloride functions primarily as a competitive inhibitor of nitric oxide synthase (NOS), which catalyzes the production of nitric oxide (NO) from L-arginine. By mimicking arginine, this compound can modulate the levels of NO, impacting various physiological processes such as vasodilation, neurotransmission, and immune response.

Biological Activities

- Nitric Oxide Modulation

-

Antimicrobial Effects

- Studies have demonstrated that (S)-2-Amino-5-guanidinopentanamide dihydrochloride exhibits antimicrobial properties against various pathogens. For instance, it has been evaluated for its efficacy against Leishmania donovani, with findings indicating that it may inhibit the growth of both promastigote and amastigote forms of the parasite through competitive inhibition of amino acid transporters .

- Neuroprotective Properties

Case Study 1: Antimicrobial Activity Against Leishmania

In a study focused on targeting Leishmania transporters with amino acid analogues, (S)-2-Amino-5-guanidinopentanamide dihydrochloride was synthesized and tested for cytotoxicity against L. donovani. The results indicated that at specific concentrations (1 µg/mL), the compound significantly reduced cell viability in promastigotes and amastigotes, showcasing its potential as an anti-leishmanial agent .

Case Study 2: Neuroprotection in Experimental Models

A series of experiments evaluated the neuroprotective effects of (S)-2-Amino-5-guanidinopentanamide dihydrochloride in models of oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound led to a marked decrease in markers of oxidative stress and apoptosis in neuronal cells, supporting its potential use in neurodegenerative conditions .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Nitric Oxide Modulation | Reduces NO levels; potential therapeutic effects in inflammatory diseases |

| Antimicrobial Activity | Effective against Leishmania donovani; inhibits growth via amino acid transporter inhibition |

| Neuroprotective Effects | Reduces oxidative stress and apoptosis in neuronal models |

Q & A

Q. What are the recommended methods for synthesizing (S)-2-Amino-5-guanidinopentanamide dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including amidation and guanidinylation. A common approach uses Boc-protected intermediates, followed by deprotection and salt formation. For example, coupling (S)-2-amino-5-aminopentanoic acid with a guanidinylation reagent (e.g., 1H-pyrazole-1-carboxamidine hydrochloride) under basic conditions (pH 10–11) yields the guanidine moiety. Hydrochloride salt formation is achieved via HCl gas or concentrated HCl in anhydrous ethanol . Optimization Tips :

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Steps :

Q. What are the critical storage conditions to ensure compound stability?

Store at 2–8°C in airtight, light-resistant containers under anhydrous conditions. The compound is hygroscopic and prone to decomposition at elevated temperatures or in humid environments. For long-term storage (>6 months), lyophilize and store at –20°C with desiccants (e.g., silica gel) .

Advanced Research Questions

Q. How does the stereochemical configuration ((S)-enantiomer) influence biological activity in enzyme inhibition studies?

The (S)-enantiomer exhibits higher binding affinity to lysine-specific demethylase 1 (LSD1) due to spatial compatibility with the enzyme’s catalytic pocket. Comparative studies using racemic mixtures vs. enantiopure forms show:

- IC₅₀ Reduction : Enantiopure (S)-forms achieve 10–50x lower IC₅₀ values in LSD1 inhibition assays .

- Methylation Effects : The (S)-form increases H3K4 and H3K9 methylation in leukemia cell lines (e.g., MV4-11), altering gene expression profiles .

Experimental Design : - Use chiral HPLC (e.g., Chirobiotic T column) to separate enantiomers.

- Validate activity via luciferase reporter assays in LSD1-overexpressing cell models .

Q. How can researchers resolve contradictions in toxicity data across in vitro and in vivo models?

Discrepancies often arise from metabolic differences (e.g., hepatic clearance in vivo vs. static in vitro systems). For example:

- In Vitro : No acute toxicity observed in HEK293 cells at ≤100 µM (72-hour exposure) .

- In Vivo : Transient hepatotoxicity in murine models at ≥50 mg/kg (attributed to reactive metabolites) .

Resolution Strategies : - Perform metabolite profiling (LC-MS/MS) to identify toxic intermediates.

- Use primary hepatocyte co-cultures to bridge in vitro-in vivo gaps .

Q. What advanced analytical techniques are recommended for studying its interaction with nucleic acids or proteins?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to DNA G-quadruplexes or histone demethylases (KD values typically 10⁻⁷–10⁻⁹ M) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during protein-ligand interactions (e.g., with LSD1) .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes to guide structure-activity relationship (SAR) studies .

Methodological Notes

- Safety : Handle with nitrile gloves and fume hoods. Avoid inhalation (P261) and skin contact (P262) due to uncharacterized toxicological hazards .

- Data Reproducibility : Always cross-validate results with orthogonal methods (e.g., NMR + MS for purity) and reference standards from authoritative sources (e.g., PubChem, TCI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.